molecular formula C19H18O B6355483 2,5-Dimethyl-3,4-diphenyl-cyclopent-2-enone;  98% CAS No. 4970-79-0

2,5-Dimethyl-3,4-diphenyl-cyclopent-2-enone; 98%

Cat. No.: B6355483
CAS No.: 4970-79-0
M. Wt: 262.3 g/mol
InChI Key: FPMNYEMWMGKIKG-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3,4-diphenyl-cyclopent-2-enone is an organic compound with the molecular formula C19H18O. It is a cyclopentenone derivative characterized by the presence of two methyl groups and two phenyl groups attached to the cyclopentene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-3,4-diphenyl-cyclopent-2-enone typically involves the cycloaddition reaction of cycloheptatriene with 2,5-dimethyl-3,4-diphenylcyclopentadienone. This reaction is a Diels-Alder reaction, which is a common method for forming cyclohexene derivatives . The reaction conditions often include the use of a solvent such as toluene and heating to facilitate the cycloaddition process.

Industrial Production Methods

While specific industrial production methods for 2,5-Dimethyl-3,4-diphenyl-cyclopent-2-enone are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-3,4-diphenyl-cyclopent-2-enone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclopentenone to cyclopentanol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the cyclopentene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of cyclopentanol derivatives.

    Substitution: Formation of substituted cyclopentenones or phenyl derivatives.

Scientific Research Applications

2,5-Dimethyl-3,4-diphenyl-cyclopent-2-enone has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-3,4-diphenyl-cyclopent-2-enone involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological pathways, resulting in various biological effects. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyl-3,4-diphenyl-cyclopent-2-enone is unique due to its specific substitution pattern on the cyclopentene ring, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

IUPAC Name

2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O/c1-13-17(15-9-5-3-6-10-15)18(14(2)19(13)20)16-11-7-4-8-12-16/h3-13,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMNYEMWMGKIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=C(C1=O)C)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80310437
Record name 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16643-55-3
Record name NSC227206
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227206
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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